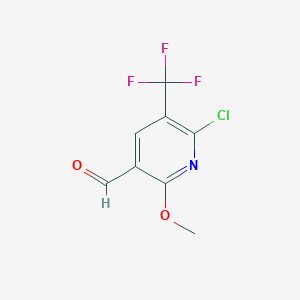
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile is an organic compound with a unique structure that includes a hydroxy group and two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of an appropriate aldehyde with a nitrile compound in the presence of a base. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production with minimal waste. The use of catalysts and advanced purification techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile involves its interaction with specific molecular targets. The hydroxy and nitrile groups play a crucial role in its reactivity and binding to target molecules. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-(1-Hydroxy-1-methylethyl)-2-butenedinitrile: shares similarities with other nitrile-containing compounds, such as acetonitrile and benzonitrile.
Hydroxy-containing compounds: Similar to compounds like ethanol and phenol, which also contain hydroxy groups.
Uniqueness
- The combination of hydroxy and nitrile groups in this compound makes it unique, providing distinct reactivity and potential applications compared to other compounds with only one of these functional groups.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H8N2O |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
(E)-2-(2-hydroxypropan-2-yl)but-2-enedinitrile |
InChI |
InChI=1S/C7H8N2O/c1-7(2,10)6(5-9)3-4-8/h3,10H,1-2H3/b6-3+ |
Clé InChI |
FWZMJWJQWWXQHF-ZZXKWVIFSA-N |
SMILES isomérique |
CC(C)(/C(=C/C#N)/C#N)O |
SMILES canonique |
CC(C)(C(=CC#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)



![6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7-amine](/img/structure/B13919490.png)
![7,8-Dichloroimidazo[1,5-A]pyridine](/img/structure/B13919497.png)



![4,7-Dichloro-8-fluoro-2-methylpyrido[4,3-D]pyrimidine](/img/structure/B13919523.png)
![2,5-Bis(2-butyloctyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13919525.png)
![2-Amino-1-[3-(methoxymethoxy)phenyl]ethanol](/img/structure/B13919527.png)


